molecular formula C9H8O3 B2925241 4-Formyl-2-methylbenzoic acid CAS No. 503470-23-3

4-Formyl-2-methylbenzoic acid

Cat. No. B2925241
Key on ui cas rn: 503470-23-3
M. Wt: 164.16
InChI Key: OIWOOOJFKXTXKV-UHFFFAOYSA-N
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Patent
US08546357B2

Procedure details

To a solution of 4-bromo-2-methylbenzoic acid (10.7 g, 50 mmol) in THF (250 mL) at −78° C. was added n-BuLi (60 mL, 2.5 M in hexane). The mixture was stirred for 3 h and to it was added DMF (9.6 mL, 125 mmol). The reaction mixture was stirred for 1.5 h, acidified with 1N HCl and extracted with EA (200 mL). The organic solution was dried over Na2SO4, filtered and concentrated under reduced pressure. The crude yellow solid was washed with PE to afford 4-formyl-2-methylbenzoic acid (3.4 g; yield 41%) as a white solid.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[CH:3]=1.[Li]CCCC.CN([CH:20]=[O:21])C.Cl>C1COCC1>[CH:20]([C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[CH:3]=1)=[O:21]

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
60 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.6 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h and to it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1.5 h
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The crude yellow solid was washed with PE

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)C1=CC(=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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